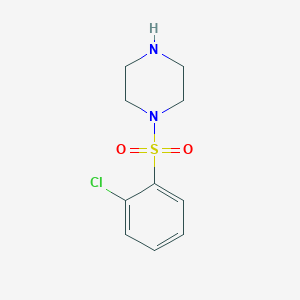

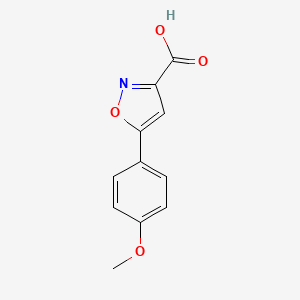

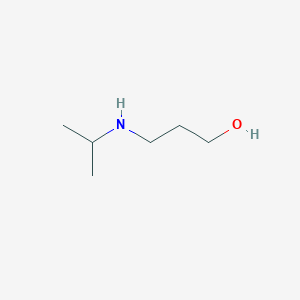

5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine" is a heterocyclic compound that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The studies provided focus on the synthesis and characterization of compounds with furan and pyrazole moieties, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the Vilsmeier-Haack reaction was employed to synthesize furo[2,3-c:5,4-c']dipyrazole derivatives, which involved the formation of a methyl group, chloro substitution, and cyclization in one step . Similarly, other studies have reported the synthesis of compounds with furan and pyrazole moieties through condensation and subsequent reactions .

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using various spectroscopic techniques such as FT-IR, NMR, and HRMS. X-ray powder diffraction (XRPD) and density functional theory (DFT) studies have also been used to investigate the crystal structure and to perform theoretical analysis, respectively . These techniques help in elucidating the spatial arrangement of atoms within the molecule and confirm the successful synthesis of the target compound.

Chemical Reactions Analysis

The synthesized compounds can undergo further chemical transformations to yield a variety of derivatives. For example, interaction with secondary heterocyclic amines, hydroxylamine hydrochloride, hydrazine hydrate, and phenylhydrazine can afford different aminomethylene and isoxazolyl derivatives . The presence of reactive functional groups such as nitro, amino, and thiol groups in these compounds allows for a range of chemical reactions, leading to diverse structural analogs with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as absorption and emission spectra, are influenced by the substituents on the furan and pyrazole moieties. The absorption maxima and fluorescence characteristics vary depending on the groups attached to these moieties, and changes in solvent polarity can also affect these properties . The solid-state molecular structure and intermolecular interactions contribute to the overall stability and reactivity of the compounds .

Applications De Recherche Scientifique

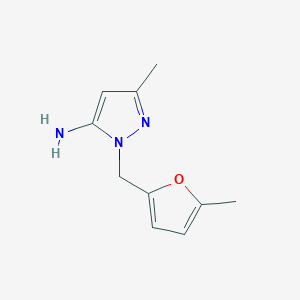

Synthesis of Heterocycles

Research has demonstrated efficient methodologies for the synthesis of complex heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, Bazhin et al. (2015) developed new synthetic routes to trifluoromethylated N-heterocycles, showcasing the versatility of furan derivatives in constructing complex molecules with potential applications in drug development and material science (D. N. Bazhin et al., 2015). Similarly, a concise synthesis of a tetrahydropyrazolopyrazine building block was described by Shu et al. (2012), highlighting the utility of pyrazole derivatives in synthesizing key intermediates for pharmaceuticals and agrochemicals (L. Shu et al., 2012).

Antimicrobial and Antitubercular Activities

Several studies have explored the antimicrobial and antitubercular potential of compounds derived from pyrazole and furan. Abdelhamid et al. (2019) synthesized novel 1,3,4-thiadiazoles with promising antimicrobial activities, indicating the therapeutic potential of these compounds in addressing bacterial infections (A. Abdelhamid et al., 2019). Kantevari et al. (2011) reported the synthesis and antimycobacterial activity of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, demonstrating significant efficacy against Mycobacterium tuberculosis, which suggests a potential route for developing new antitubercular agents (S. Kantevari et al., 2011).

Antioxidant Properties

The exploration of antioxidant properties in synthesized compounds is vital for developing treatments for oxidative stress-related diseases. Prabakaran et al. (2021) synthesized a series of novel chalcone derivatives showing potent antioxidant activities, illustrating the role of furan and pyrazole derivatives in creating effective antioxidant agents (G. Prabakaran et al., 2021).

Propriétés

IUPAC Name |

5-methyl-2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-5-10(11)13(12-7)6-9-4-3-8(2)14-9/h3-5H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWQLQFDALLEOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2C(=CC(=N2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

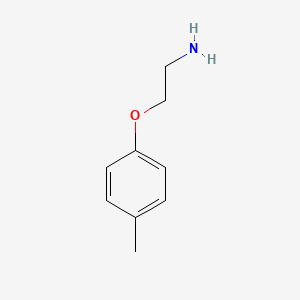

![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299324.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

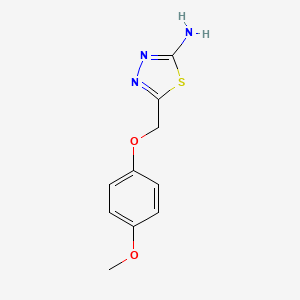

![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)

![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)